Bodipy Isothiocyanate

Übersicht

Beschreibung

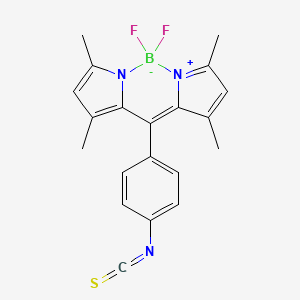

BODIPY Isothiocyanate (CAS: 1349031-04-4) is a fluorescent dye derived from the boron-dipyrromethene (BODIPY) core structure. Its molecular formula is C20H18BN3F2S, with a molecular weight of 381.25 g/mol. This compound features an isothiocyanate (-NCS) functional group, enabling covalent conjugation to primary amines in biomolecules (e.g., antibodies, peptides) for applications in cellular imaging, molecular tracking, and diagnostics . Key properties include:

- Excitation/Emission: Tunable in visible to near-infrared (NIR) ranges, depending on substituents.

- Photostability: Superior to traditional fluorophores like fluorescein.

- Solubility: Compatible with organic solvents and aqueous buffers when modified with hydrophilic groups.

Its structural rigidity and high quantum yield (~0.9) make it ideal for high-resolution imaging .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bodipy Isothiocyanate typically involves the functionalization of the BODIPY core. One common method is the reaction of BODIPY with thiophosgene to introduce the isothiocyanate group. This reaction is usually carried out under mild conditions with the protection of nitrogen to prevent oxidation . Another method involves the use of phenyl isothiocyanate and corresponding amines in the presence of dimethylbenzene as a solvent .

Industrial Production Methods: Industrial production of this compound can be achieved through scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Bodipy Isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.

Oxidation and Reduction Reactions: The BODIPY core can undergo oxidation and reduction reactions, altering its photophysical properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include primary amines and alcohols, with reactions typically carried out in organic solvents like dimethylbenzene under mild conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired transformations.

Major Products:

Thiourea and Thiocarbamate Derivatives: Formed from substitution reactions with amines and alcohols.

Oxidized and Reduced BODIPY Derivatives: Resulting from oxidation and reduction reactions, respectively.

Wissenschaftliche Forschungsanwendungen

Bioconjugation and Fluorescence Imaging

Bioconjugation : Bodipy Isothiocyanate is primarily utilized in bioconjugation, where it forms stable thiourea bonds with thiol groups in proteins and peptides. This reaction can be represented as follows:This mechanism facilitates the attachment of fluorescent labels to biomolecules, enabling researchers to visualize and analyze biological processes through fluorescence microscopy .

Fluorescence Imaging : The compound has been employed in various fluorescence imaging studies. For instance, BODIPY-peptide conjugates were shown to localize within specific cellular compartments, such as the Golgi apparatus and lysosomes, enhancing the understanding of cellular dynamics and interactions . The low cytotoxicity and high cellular uptake rates of these conjugates make them promising candidates for cancer imaging applications .

This compound exhibits significant biological activity due to its ability to label biomolecules. This property allows researchers to track the location and behavior of these molecules within cells or organisms. Studies have demonstrated its potential in targeting specific proteins, which is crucial for understanding disease mechanisms and developing targeted therapies .

Case Study: Targeting Epidermal Growth Factor Receptor (EGFR)

In a notable study, BODIPY was conjugated to peptides targeting EGFR, a common marker in various cancers. The resulting conjugates showed enhanced binding affinity and cellular uptake compared to non-targeted counterparts, indicating their potential as imaging agents for tumors over-expressing EGFR .

Chemical Sensing Applications

This compound has also been utilized as a chemical sensor due to its ability to interact with various analytes. Modifications to its structure have enabled it to sense changes in viscosity and detect metal cations such as magnesium, aluminum, iron, copper, and zinc . Such applications are particularly relevant in biochemical research where monitoring cellular environments is critical.

Photodynamic Therapy

The photostability and tunable fluorescence properties of this compound make it suitable for applications in photodynamic therapy (PDT) . In PDT, light-activated compounds induce cytotoxic effects on targeted cells, making Bodipy derivatives valuable in cancer treatment strategies .

Comparison with Other Fluorescent Dyes

This compound offers several advantages over other commonly used fluorescent dyes:

| Compound Name | Unique Features |

|---|---|

| Fluorescein Isothiocyanate | Less photostable than Bodipy dyes |

| Rhodamine B | Strong fluorescence but limited functionalization options |

| Cyanine Dyes | Versatile but often less stable than Bodipy derivatives |

| Nile Red | Primarily used for lipid staining; different application focus |

This compound stands out due to its exceptional photostability, versatile bioconjugation capabilities, and tunable fluorescence properties .

Wirkmechanismus

The mechanism of action of Bodipy Isothiocyanate involves its interaction with specific molecular targets and pathways:

Fluorescent Probing: The compound binds to target molecules, and upon excitation with light, it emits fluorescence, allowing for the detection and visualization of the target.

Photodynamic Therapy: In the presence of light, this compound generates reactive oxygen species that induce cell death, making it effective in cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Fluorescent Isothiocyanates

Fluorescein Isothiocyanate (FITC)

- Structure : Xanthene core with an isothiocyanate group.

- Photophysics : Excitation/emission at 495/521 nm (visible range). Lower photostability than BODIPY due to susceptibility to photobleaching .

- Applications: Antibody labeling in immunohistochemistry. However, FITC exhibits pH-dependent fluorescence and overlaps with autofluorescence in biological samples, limiting its utility in deep-tissue imaging .

- Functional Comparison : In blood-to-bile transport studies, BODIPY C5 Ceramide and FITC showed distinct kinetics, with BODIPY demonstrating faster cytosolic accumulation and reduced temporal variation .

Rhodamine B Isothiocyanate

- Structure : Xanthene derivative with extended conjugation.

- Photophysics : Excitation/emission at 570/595 nm (orange-red). Higher molar extinction coefficient than FITC but lower than BODIPY.

- Applications: Dual staining with FITC for multiplex imaging. However, rhodamine derivatives often exhibit higher background noise in vivo .

BODIPY-Based Analogues

BODIPY TMR-X (Tetramethylrhodamine Variant)

- Structure : BODIPY core with methyl and phenyl substituents.

- Photophysics : Emission at 588 nm , bridging visible and NIR ranges. Lower quantum yield (~0.7) compared to BODIPY Isothiocyanate .

- Applications : Organelle-specific staining (e.g., mitochondria).

BODIPY 650/665 Acid

- Structure : Extended conjugation with aryl groups.

- Photophysics : Emission at 665 nm (NIR), enabling deeper tissue penetration. Dual isothiocyanate functionalization allows conjugation to multiple biomolecules, enhancing targeting specificity .

Non-Fluorescent Isothiocyanates

Benzyl Isothiocyanate

- Structure : Simple aromatic isothiocyanate (C8H7NS).

- Applications : Food additive (mustard flavor) and antimicrobial agent. Lacks fluorescence but shares reactivity with primary amines. Less stable than this compound in aqueous environments .

Isopropyl Isothiocyanate

- Structure : Aliphatic isothiocyanate (C4H7NS).

- Applications: Flavoring agent with higher thermal stability than allyl isothiocyanate. Demonstrates the versatility of the -NCS group in non-fluorescent contexts .

Comparative Data Table

Key Research Findings

Dual Functionalization : this compound derivatives with two -NCS groups enable simultaneous conjugation to peptides and drugs, improving tumor selectivity and solubility .

Transport Kinetics : BODIPY C5 Ceramide outperforms FITC in cytosolic accumulation rates, attributed to its lipophilic boron core enhancing membrane permeability .

Stability : this compound retains fluorescence in acidic environments (pH 4–9), unlike FITC, which quenches below pH 6 .

Biologische Aktivität

Bodipy isothiocyanate is a compound derived from the Bodipy (boron-dipyrromethene) family, known for its exceptional photophysical properties and biological applications. This article explores the biological activity of this compound, highlighting its synthesis, photophysical characteristics, and therapeutic potential, particularly in photodynamic therapy (PDT) and as a fluorescent probe in biological imaging.

Synthesis and Properties

This compound can be synthesized through various chemical modifications of the Bodipy core. The synthesis typically involves converting amino groups into isothiocyanate groups using thiocarbonyldi-2(1H)-pyridone, yielding the desired Bodipy derivative with enhanced reactivity and biological utility. The overall yield of this process can vary but has been reported to be around 35% over multiple synthetic steps .

Photophysical Properties:

- Absorption and Emission: Bodipy derivatives exhibit strong absorption bands in the visible spectrum (500-510 nm) and significant fluorescence emissions, which are crucial for their application in bioimaging .

- Quantum Yield: The fluorescence quantum yield () of these compounds can vary; for instance, certain complexes have shown values as high as 0.09 in specific solvent conditions .

- Singlet Oxygen Generation: Upon photoirradiation, this compound can generate singlet oxygen, a reactive species that plays a critical role in its cytotoxic effects during PDT .

Photodynamic Therapy (PDT)

This compound has been extensively studied for its potential as a photosensitizer in PDT. This therapeutic approach leverages light-activated compounds to produce reactive oxygen species that induce cell death in targeted cancer cells.

- Cytotoxicity Studies: Research indicates that Bodipy conjugates demonstrate significant photocytotoxicity against various cancer cell lines (e.g., MCF-7, A549) with IC50 values ranging from 0.05 to 0.13 μM under light exposure, while remaining non-toxic in the dark (IC50 > 100 μM) . This selective cytotoxicity underscores their potential as effective PDT agents.

| Compound | Cell Line | IC50 (Light) | IC50 (Dark) |

|---|---|---|---|

| Complex 6 | MCF-7 | 0.05 μM | >100 μM |

| Complex 9 | A549 | 0.13 μM | >100 μM |

| Complex 10 | HaCaT | 0.10 μM | >100 μM |

Cellular Imaging

The unique fluorescence properties of this compound make it suitable for use as a biological probe in cellular imaging. Studies have shown that these compounds can localize within cellular organelles such as mitochondria, allowing for real-time imaging of cellular processes.

- Mitochondrial Localization: Confocal microscopy has demonstrated that certain Bodipy derivatives preferentially accumulate in mitochondria, providing insights into mitochondrial function and dynamics during cellular stress or apoptosis .

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in various biomedical applications:

- Cancer Treatment: A study evaluated the efficacy of Bodipy-based metal-organic frameworks against brain cancer cells, revealing IC50 values comparable to or lower than traditional chemotherapeutics .

- Lysosome Imaging: New Bodipy derivatives have been developed to detect changes in lysosomal viscosity, aiding in the diagnosis of lysosomal storage diseases .

- Combination Therapies: Research indicates that combining this compound with other therapeutic modalities enhances its anticancer potential through synergistic effects .

Q & A

Basic Research Questions

Q. What methodological considerations are critical when synthesizing Bodipy Isothiocyanate derivatives to ensure high purity and reactivity?

- Answer: Synthesis requires precise control of reaction stoichiometry (e.g., 1:1 molar ratio of BODIPY precursors to isothiocyanate groups), inert atmosphere conditions to prevent oxidation, and purification via silica gel chromatography or HPLC. Characterization should include H/C NMR to confirm isothiocyanate conjugation and UV-Vis spectroscopy to verify fluorescence properties. Purity can be assessed using reverse-phase HPLC with acetonitrile/water gradients .

Q. How should researchers design experiments to optimize the labeling efficiency of this compound with target biomolecules (e.g., proteins, oligonucleotides)?

- Answer: Labeling efficiency depends on pH (optimal range: 8.5–9.5 for amine-reactive coupling), molar excess of this compound (typically 5–10× target biomolecule concentration), and reaction time (1–4 hours at 4°C). Post-labeling, unreacted dye must be removed via dialysis or size-exclusion chromatography. Validate efficiency using fluorescence microscopy or flow cytometry to quantify labeled vs. unlabeled fractions .

Q. What experimental controls are essential when using this compound in live-cell imaging to minimize artifacts?

- Answer: Include (i) a no-dye control to assess autofluorescence, (ii) a competition control (e.g., excess free amine groups to block labeling), and (iii) photobleaching controls to quantify signal stability. Use low excitation light intensity (<1% laser power) and short exposure times to minimize phototoxicity. Calibrate fluorescence intensity against a reference dye (e.g., FITC) for cross-experiment consistency .

Advanced Research Questions

Q. How can researchers resolve contradictory fluorescence quenching data observed in this compound-based FRET assays?

- Answer: Contradictions often arise from improper fluorophore orientation or concentration-dependent aggregation. Validate FRET efficiency using Förster distance calculations () and ensure donor-acceptor ratios ≤1:1. Perform lifetime decay measurements (time-resolved fluorescence) to distinguish static vs. dynamic quenching. Computational docking simulations (e.g., AutoDock) can model spatial relationships between BODIPY-labeled partners .

Q. What strategies mitigate photodegradation of this compound in long-term super-resolution microscopy studies?

- Answer: Use antifade reagents (e.g., 1–5 mM Trolox in PBS) and oxygen-scavenging systems (glucose oxidase/catalase). Optimize imaging buffers with reducing agents (e.g., β-mercaptoethanol) to stabilize the isothiocyanate group. For STORM/PALM, employ UV-activated blinking protocols with <50 ms exposure times. Validate photostability via time-lapse imaging under continuous illumination .

Q. How can researchers reconcile discrepancies in cellular uptake kinetics of this compound-conjugated nanoparticles across different cell lines?

- Answer: Discrepancies may reflect variations in endocytic pathways (clathrin- vs. caveolae-mediated). Perform inhibitor studies (e.g., chlorpromazine for clathrin inhibition, genistein for caveolae). Quantify uptake using flow cytometry with pH-sensitive probes (e.g., LysoTracker) to distinguish surface-bound vs. internalized dye. Normalize data to cell surface area (measured via membrane dyes like DiI) .

Q. What computational tools are suitable for predicting the solvatochromic shift of this compound in heterogeneous biological environments?

- Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) model solvent polarity effects on fluorescence emission. Molecular Dynamics (MD) simulations (GROMACS) can simulate dye behavior in lipid bilayers or protein complexes. Validate predictions experimentally by correlating emission maxima with solvent dielectric constants (e.g., ethanol vs. DMSO) .

Q. Methodological Frameworks for Rigorous Research Design

Q. How can the PICOT framework be adapted to formulate research questions on this compound-based therapeutic delivery systems?

- Answer:

- P (Population): Target cell type (e.g., cancer vs. primary cells).

- I (Intervention): this compound-conjugated drug-loaded nanoparticles.

- C (Comparison): Free drug or non-conjugated nanoparticles.

- O (Outcome): Cellular uptake efficiency (measured via flow cytometry) and therapeutic efficacy (IC50).

- T (Time): Acute (24–48 hours) vs. chronic (7-day) exposure.

This framework ensures testable hypotheses and alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What statistical approaches are appropriate for analyzing dose-dependent fluorescence intensity data in this compound titration experiments?

- Answer: Use nonlinear regression (e.g., sigmoidal dose-response curve fitting in GraphPad Prism) to determine (binding affinity) and Hill coefficients. For heteroscedastic data, apply weighted least squares regression. Validate model assumptions via residual plots and Kolmogorov-Smirnov normality tests. Report confidence intervals (95%) for parameter estimates .

Q. Data Validation and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis for multi-institutional studies?

- Answer: Standardize synthesis protocols using automated reactors (e.g., ChemSpeed SLT II) for precise temperature/pH control. Characterize each batch via identical HPLC gradients and mass spectrometry (ESI-MS). Share raw NMR/HPLC data and spectra in supplementary materials for cross-lab validation. Use a reference standard (e.g., commercial BODIPY FL) to calibrate fluorescence measurements .

Eigenschaften

IUPAC Name |

2,2-difluoro-8-(4-isothiocyanatophenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BF2N3S/c1-12-9-14(3)25-19(12)18(16-5-7-17(8-6-16)24-11-27)20-13(2)10-15(4)26(20)21(25,22)23/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAAJJOOBZTXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)N=C=S)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BF2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661823 | |

| Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-isothiocyanatophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349031-04-4 | |

| Record name | {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-isothiocyanatophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.